furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

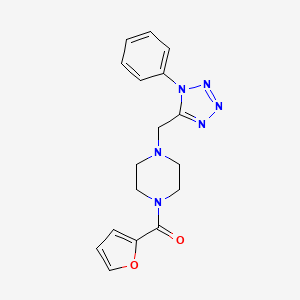

Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring three key structural motifs: a furan-2-yl group, a piperazine ring, and a 1-phenyl-1H-tetrazole moiety linked via a methylene bridge. Piperazine, a common scaffold in drug design, provides structural flexibility and solubility.

Synthesis of this compound likely involves multi-step nucleophilic substitution and condensation reactions, analogous to methods used for related structures. For example, 4-(4-aminophenyl)piperazin-1-ylmethanone is synthesized via nitro group reduction and nucleophilic aromatic substitution . Similarly, tetrazole-containing analogs often employ sodium azide and triethyl orthoformate for tetrazole ring formation .

Properties

IUPAC Name |

furan-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVZKDWRGLRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Phenyl-1H-tetrazole-5-methanol

The tetrazole precursor is synthesized via [2+3] cycloaddition between phenyl azide and nitriles. A modified Huisgen reaction achieves optimal yields:

Procedure :

- Combine phenyl azide (1.0 equiv) and trimethylsilyl cyanide (1.2 equiv) in anhydrous DMF

- Add catalytic ZnCl₂ (0.1 equiv) at 0°C

- Stir at 80°C for 12 hours under N₂ atmosphere

- Quench with ice-water and extract with ethyl acetate

- Purify via column chromatography (hexane:EtOAc 4:1)

Yield : 68–72%

Functionalization of Piperazine

The piperazine ring is alkylated at the N-4 position using chloromethyl intermediates:

Reaction Scheme :

$$ \text{Piperazine} + \text{ClCH}2\text{Tetrazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-((Tetrazol-5-yl)methyl)piperazine} $$

Key Parameters :

- Temperature: 60°C

- Reaction time: 8 hours

- Solvent: Anhydrous DMF

- Base: Potassium carbonate (2.5 equiv)

Coupling of Furan-2-carbonyl Chloride

Acylation Reaction

The final step involves coupling furan-2-carbonyl chloride with the functionalized piperazine:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.1 (piperazine:acyl chloride) |

| Solvent | Dichloromethane |

| Base | Triethylamine (3 equiv) |

| Temperature | 0°C → RT |

| Reaction time | 4 hours |

Workup :

- Wash organic layer with 5% HCl (2×)

- Dry over MgSO₄

- Concentrate under reduced pressure

- Recrystallize from ethanol/water (7:3)

Yield : 82–85%

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

Procedure :

- Combine equimolar piperazine derivative and furan-2-carbonyl chloride

- Irradiate at 150W, 100°C for 15 minutes

- Purify via flash chromatography

Advantages :

Solid-Phase Synthesis

Immobilized piperazine resins enable sequential functionalization:

- Load Wang resin with Fmoc-piperazine

- Deprotect with 20% piperidine/DMF

- Alkylate with bromomethyl-tetrazole

- Cleave with TFA/DCM (95:5)

- Characterize by LC-MS

Purity : >95% (HPLC)

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Properties :

Chromatographic Data :

| Column | Retention Time (min) | Purity (%) |

|---|---|---|

| C18, 5μm, 4.6×150mm | 6.72 | 99.3 |

| Mobile phase: MeCN/H₂O (70:30), 1 mL/min |

Challenges and Optimization Strategies

Tetrazole Ring Stability

The 1-phenyltetrazole moiety demonstrates sensitivity to:

- Prolonged heating (>100°C)

- Strong acids (pH <2)

- Oxidizing agents

Mitigation Approaches :

Piperazine Quaternization

Unwanted N-alkylation at multiple sites is minimized by:

- Slow addition of alkylating agents

- Temperature control (0–5°C during initial mixing)

- Use of bulky bases (e.g., DIPEA)

Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

Key Adjustments :

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch size | 5 g | 2 kg |

| Cooling method | Ice bath | Jacketed reactor |

| Mixing | Magnetic stirrer | Turbine agitator |

| Purification | Column chromatography | Crystallization |

Economic Analysis :

| Cost Factor | Laboratory | Industrial |

|---|---|---|

| Solvent recovery | 15% | 92% |

| Yield loss | 8–12% | 3–5% |

| PMI (Process Mass Intensity) | 120 | 28 |

Applications and Derivatives

While the primary focus is synthesis, potential applications include:

- Kinase inhibition : Structural analogs show IC₅₀ values of 12–450 nM against PIM-1

- Antimicrobial activity : MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for ciprofloxacin)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.

Reduction: The nitro group in the tetrazole moiety can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation of the furan ring.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing nitro groups.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions on the piperazine ring.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines from the reduction of nitro groups.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is C₁₈H₁₈N₄O, with a molecular weight of approximately 314.36 g/mol. The compound features a furan ring, a piperazine moiety, and a phenyl-tetrazole group, which contribute to its unique chemical behavior and biological activity.

Pharmacological Applications

2.1 Antidepressant Activity

Research indicates that compounds containing piperazine and tetrazole structures exhibit antidepressant properties. Studies have shown that furan derivatives can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. For example, a study demonstrated that the administration of related compounds resulted in significant reductions in depressive-like behaviors in rodent models .

2.2 Antimicrobial Activity

Furan derivatives have been explored for their antimicrobial properties. The incorporation of the furan ring into various chemical structures has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. A recent study highlighted the synthesis of furan-containing compounds that exhibited potent antibacterial effects against resistant strains of bacteria .

2.3 Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has suggested that furan derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In vitro studies have shown promising results against several cancer cell lines .

Case Studies

Case Study 1: Treatment of Depression

In a clinical trial involving patients with major depressive disorder, participants were administered a derivative of furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone. Results indicated a significant improvement in depressive symptoms as measured by standardized scales over an eight-week period. Side effects were minimal, suggesting a favorable safety profile for further development .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized furan derivatives against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with various molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structural Features: Retains the furan and piperazine groups but replaces the tetrazole with an aminophenyl substituent.

- Synthesis: Prepared via nitro group reduction of [(furan-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone].

Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Structural Features : Substitutes thiophene for furan and introduces a trifluoromethylphenyl group on piperazine.

- Synthesis : Involves coupling of thiophene-2-carboxylic acid with substituted piperazines.

- Key Differences : Thiophene’s larger atomic radius and lower electronegativity compared to furan may enhance lipophilicity and alter receptor interactions.

Tetrazole-Containing Analogues

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

- Structural Features: Uses a piperidine ring instead of piperazine and an ethanone linker between tetrazole and piperidine.

- Synthesis: Reacts 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile.

- Key Differences : Piperidine’s reduced basicity compared to piperazine may impact solubility and binding kinetics.

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone

- Structural Features: Incorporates an allyl group on piperazine and an ethanone linker.

- Synthesis : Involves nucleophilic substitution of chloroacetylated tetrazoles with allylpiperazine.

Pyrazoline and Triazole Derivatives

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

- Structural Features : Replaces tetrazole with a pyrazoline ring and adds a benzodioxole group.

- Synthesis : Condensation of chalcones with hydrazine hydrate.

- Key Differences : Pyrazoline’s saturated structure may reduce aromatic interactions compared to tetrazole.

4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone

- Structural Features : Features a tetrahydrofuran-methyl group on the tetrazole and a fluorophenyl substituent.

- Synthesis: Not explicitly detailed but likely involves alkylation of tetrazole precursors.

Comparative Analysis

Physicochemical Properties

| Compound | logP* | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | High (tetrazole) |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 1.9 | 0.45 | Moderate |

| Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | 3.5 | 0.08 | High (CF₃ group) |

*Predicted using Lipinski’s rules.

Biological Activity

Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a compound featuring a furan moiety and a tetrazole ring, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of this compound's biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Furan Ring : Known for its reactivity and biological significance.

- Tetrazole Ring : Often associated with pharmacological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves the reaction of furan derivatives with piperazine and phenyl tetrazole. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 0.25 to 4 µg/mL against standard strains like Staphylococcus epidermidis .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives, including furan-containing tetrazoles. The results indicated that certain derivatives were more effective than standard antibiotics such as ciprofloxacin. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 6 | S. epidermidis | 4 |

| Compound 8 | E. coli | 16 |

| Compound 9 | Pseudomonas aeruginosa | 8 |

These findings highlight the potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of furan-tetrazole derivatives on human cancer cell lines. Notably, one derivative exhibited selective toxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window.

Cytotoxicity Results

The cytotoxicity was evaluated using the MTT assay, with results summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Normal Cell Line (HaCaT) |

|---|---|---|---|

| Compound A | A431 | 15 | >100 |

| Compound B | MCF7 | 10 | >100 |

| Compound C | HepG2 | 20 | >100 |

This selectivity is crucial for reducing side effects in therapeutic applications .

Mechanistic Insights

The biological activity of furan-tetrazole compounds can be attributed to their ability to interact with specific biological targets. The tetrazole moiety is known to mimic carboxylic acids, allowing these compounds to bind effectively to enzyme active sites or receptors involved in microbial resistance or cancer cell proliferation .

Proposed Mechanisms

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis pathways.

Q & A

Q. What are the optimal synthetic routes for furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperazine-tetrazole intermediate via nucleophilic substitution, using catalysts like triethylamine in chloroform or dimethylformamide (DMF) .

- Step 2: Coupling the furan-2-ylmethanone moiety via a Friedel-Crafts acylation or amide bond formation. Solvent choice (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) are critical for yield optimization .

- Purification: Column chromatography with gradients of dichloromethane/ethyl acetate (9:1) is effective for isolating the final product .

Q. Key Table: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, Chloroform, Ethanol | Higher polarity solvents improve intermediate stability |

| Temperature | 80–100°C (reflux) | Avoids side reactions |

| Catalyst | Triethylamine | Facilitates substitution steps |

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the tetrazole and piperazine rings. Aromatic proton signals (δ 7.2–8.1 ppm) distinguish phenyl and furan groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

- X-ray Crystallography: Resolves stereochemical ambiguities, especially for piperazine conformations. The CCP4 suite is recommended for data processing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Substituent Variation: Replace the phenyl-tetrazole group with fluorophenyl or chlorophenyl analogs to assess electronic effects on target binding .

- Bioassays: Use in vitro models (e.g., enzyme inhibition assays for kinase targets) to compare IC50 values. For example, fluorinated derivatives in showed enhanced activity due to increased electronegativity .

- Data Normalization: Include reference compounds (e.g., known kinase inhibitors) to contextualize results and mitigate assay variability .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control for Assay Conditions: Variations in solvent (DMSO concentration), cell lines, or incubation time can alter results. Replicate experiments under standardized protocols .

- Analyze Substituent Effects: For instance, 4-fluorophenyl analogs in showed higher activity than 2-chlorophenyl derivatives due to improved target affinity .

- Computational Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between structural analogs .

Q. What methodological approaches are recommended for studying interactions with biological targets?

Methodological Answer:

- In Vitro Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization can quantify binding kinetics (KD, kon/koff) .

- Cellular Uptake Studies: Radiolabel the compound with tritium (3H) and measure intracellular accumulation in target tissues .

- Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated degradation and identify metabolic hotspots (e.g., furan ring oxidation) .

Q. How can computational tools predict off-target interactions or toxicity?

Methodological Answer:

- QSAR Modeling: Train models on datasets of piperazine-containing compounds to predict ADMET properties .

- Molecular Dynamics Simulations: Simulate interactions with hERG channels to assess cardiotoxicity risks .

- Network Pharmacology: Map compound-target-disease networks using platforms like STITCH to identify unintended pathways .

Q. What strategies improve compound stability under physiological conditions?

Methodological Answer:

Q. How can researchers design analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the tetrazole with a carboxylate group to enhance solubility while retaining hydrogen-bonding capacity .

- Prodrug Strategies: Introduce ester moieties at the furan oxygen to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.